molecular formula C6H6BrNO B1282132 3-Bromo-1-methylpyridin-2(1H)-one CAS No. 81971-38-2

3-Bromo-1-methylpyridin-2(1H)-one

Cat. No.: B1282132
CAS No.: 81971-38-2
M. Wt: 188.02 g/mol
InChI Key: HKLQWLOMEUJSOR-UHFFFAOYSA-N
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Description

3-Bromo-1-methylpyridin-2(1H)-one is a chemical compound with the molecular formula C6H6BrNO It is a derivative of pyridinone, where a bromine atom is substituted at the third position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methylpyridin-2(1H)-one typically involves the bromination of 1-methylpyridin-2(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, minimizing side reactions and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-methylpyridin-2(1H)-one.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridinones with various functional groups replacing the bromine atom.

    Oxidation: N-oxides or other oxidized derivatives of the pyridinone ring.

    Reduction: 1-Methylpyridin-2(1H)-one or other reduced derivatives.

Scientific Research Applications

3-Bromo-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It is employed in studies investigating the biological activity of pyridinone derivatives and their potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The methyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-pyridin-2-one: Lacks the methyl group at the first position, which can affect its reactivity and biological activity.

    1-Methylpyridin-2(1H)-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    3-Chloro-1-methylpyridin-2(1H)-one:

Uniqueness

3-Bromo-1-methylpyridin-2(1H)-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in nucleophilic substitution reactions, while the methyl group influences its lipophilicity and metabolic stability.

Properties

IUPAC Name

3-bromo-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLQWLOMEUJSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81971-38-2
Record name 3-bromo-1-methyl-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-pyridin-2-ol (10 g, 57.47 mmol) in DMF (100 ml) at 0° C. was added NaH (60%, 2.52 g, 63.22 mmol) portionwise under argon. After 30 min methyl iodide (4.29 ml, 68.97 mmol) was added dropwise and the reaction mixture was stirred for 15 h at RT. The mixture was diluted with ethyl acetate (100 ml), washed with water (2×200 ml) and brine (100 ml), dried over Na2SO4, and evaporated under reduced pressure. The crude product was used without further purification in step 21.5).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.29 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-1H-2-pyridone (740 mg, 4.25 mmol), potassium carbonate (1.18 g, 8.5 mmol) and iodomethane (2.65 mL, 42.5 mmol) in DME (10 mL) was heated to reflux overnight. The mixture was filtered, washing with ethyl acetate and the filtrate was evaporated to dryness. The residue was purified by dry column chromatography over 27 g of silica gel, eluting with ethyl acetate to give 3-bromo-1-methyl-2-pyridone (0.63 g, 79%). LRMS (electrospray), positive ion, 188 (M+H).
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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